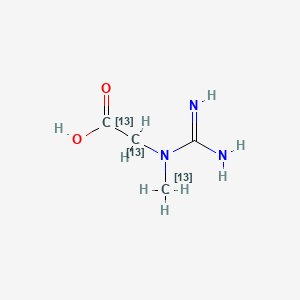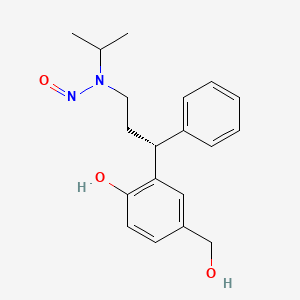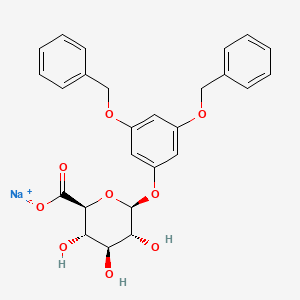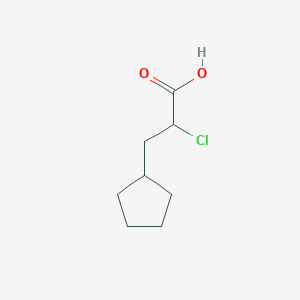
2-Chlorocypionic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorocypionic Acid, also known as 2-chloro-3-cyclopentylpropanoic acid, is an organic compound with the molecular formula C8H13ClO2 and a molecular weight of 176.64 g/mol. This compound is primarily used as a building block in the synthesis of various pharmaceutical compounds, including Testosterone Cypionate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorocypionic Acid typically involves the chlorination of cyclopentylpropanoic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chlorocypionic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-Chlorocypionic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including steroids like Testosterone Cypionate.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chlorocypionic Acid involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, the compound acts as a precursor to active drugs. For example, in the synthesis of Testosterone Cypionate, it serves as a key intermediate that undergoes further chemical transformations to produce the final active drug .
Comparaison Avec Des Composés Similaires
2-Chlorocinnamic Acid: Another chlorinated organic acid with similar structural features but different applications.
2-Chloronicotinic Acid: A derivative of nicotinic acid with distinct chemical properties and uses.
Uniqueness: 2-Chlorocypionic Acid is unique due to its specific structure, which allows it to be used as a versatile building block in the synthesis of various pharmaceutical compounds. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H13ClO2 |
|---|---|
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
2-chloro-3-cyclopentylpropanoic acid |
InChI |
InChI=1S/C8H13ClO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5H2,(H,10,11) |
Clé InChI |
QTKWJKGBVKSOGE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



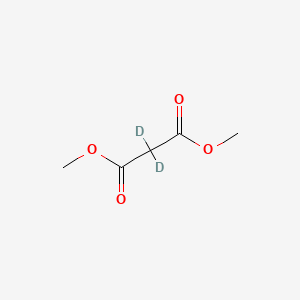
![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)
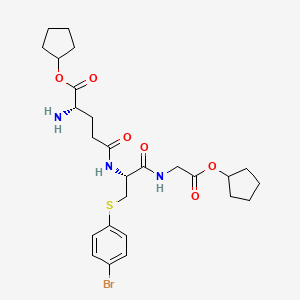
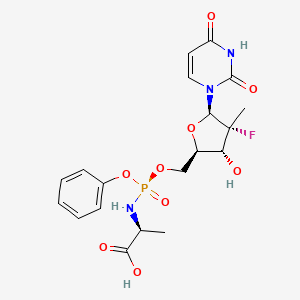
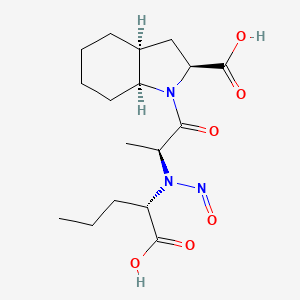
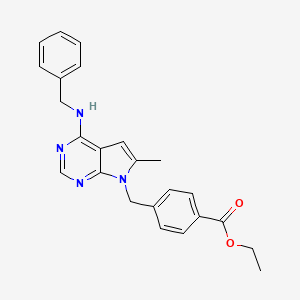
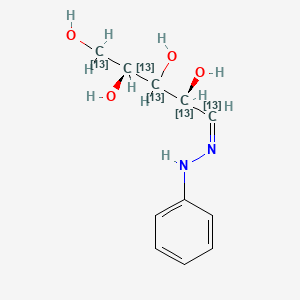
![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
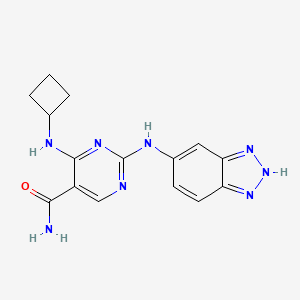
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
